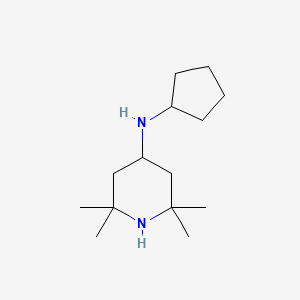
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopentyl group attached to a piperidine ring, which is further substituted with four methyl groups at positions 2, 2, 6, and 6. The amine group is located at the 4th position of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Introduction of Methyl Groups: The methyl groups at positions 2, 2, 6, and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the piperidine derivative.
Introduction of the Amine Group: The amine group at the 4th position can be introduced through reductive amination or by using amine precursors.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Quality Control: Analytical methods such as NMR, IR, and mass spectrometry are used to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Oxides, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl-(2,2,6,6-tetramethyl-piperidin-4-YL)-amine can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the cyclopentyl group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with a hydroxyl group at the 4th position instead of an amine group.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
124172-54-9 |
|---|---|
Molekularformel |
C14H28N2 |
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
N-cyclopentyl-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C14H28N2/c1-13(2)9-12(10-14(3,4)16-13)15-11-7-5-6-8-11/h11-12,15-16H,5-10H2,1-4H3 |
InChI-Schlüssel |
WUWJNVZUYIEHQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NC2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
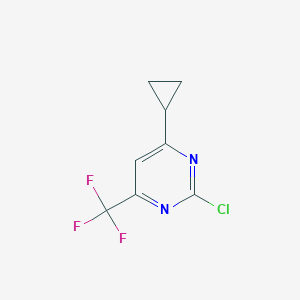
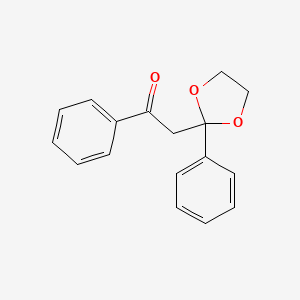
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)

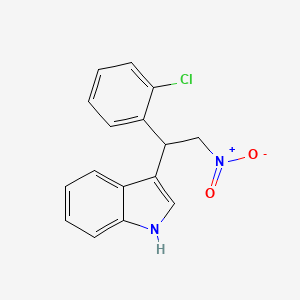

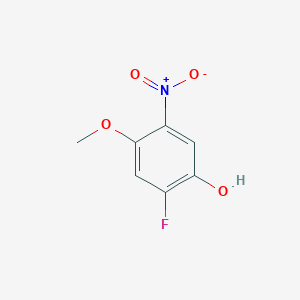
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
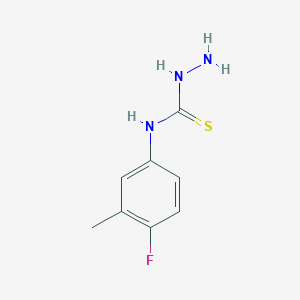

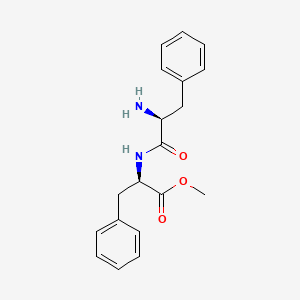
![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)
